2-(4-Fluorophenyl)-5-propylpyrimidine
Description
2-(4-Fluorophenyl)-5-propylpyrimidine is a fluorinated pyrimidine derivative characterized by a 4-fluorophenyl substituent at the 2-position and a propyl chain at the 5-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The fluorine atom at the para position of the phenyl ring enhances electronic properties, influencing π-π stacking interactions and metabolic stability .
Properties
CAS No. |
95495-00-4 |
|---|---|
Molecular Formula |
C13H13FN2 |
Molecular Weight |
216.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-propylpyrimidine |
InChI |
InChI=1S/C13H13FN2/c1-2-3-10-8-15-13(16-9-10)11-4-6-12(14)7-5-11/h4-9H,2-3H2,1H3 |
InChI Key |
CTXAFVNTZWVKNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(N=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
- 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (Compound A, from ): The methylsulfonyl group at position 2 is a strong electron-withdrawing group (EWG), reducing electron density in the pyrimidine ring. This contrasts with the 4-fluorophenyl group in the target compound, which exhibits moderate electron-withdrawing effects via resonance.
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (Compound B, from ):
- The sulfonamide group introduces hydrogen-bonding capacity, improving solubility in polar solvents compared to the target compound’s propyl chain.
- Crystallographic data reveal that fluorophenyl groups in such derivatives adopt planar or near-perpendicular conformations relative to the pyrimidine ring, influencing molecular packing and solid-state stability .
Physicochemical and Structural Properties
*Estimated based on analogs in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
